N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
Description
Properties
IUPAC Name |
N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-18(21-15-9-3-1-4-10-15)13-5-2-8-14-23-19(25)16-11-6-7-12-17(16)22-20(23)26/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,21,24)(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRLUDOJYVPOIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Hexanamide Chain: The hexanamide chain is introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine.
Cyclohexyl Group Introduction: The cyclohexyl group is typically introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with the intermediate product to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or the hexanamide chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The cyclohexyl group enhances the compound’s stability and solubility, facilitating its interaction with biological targets.
Comparison with Similar Compounds
(i) 2-Methyl-6-nitroquinazolin-4(3H)-one (Compound 16)
- Structure: A nitro-substituted quinazolinone with a methyl group at position 2.
- Key Differences : Lacks the hexanamide-cyclohexyl chain, which reduces molecular weight and complexity.
- Activity : Nitro groups are often associated with antimicrobial activity, but the absence of a flexible amide chain may limit bioavailability compared to the target compound .
(ii) 4-Chloro-6-nitro-2-trichloromethylquinazoline (Compound 17)
- Structure : Features chloro, nitro, and trichloromethyl substituents.
- The rigid structure contrasts with the target compound’s flexible hexanamide linker .
(iii) 6-Nitro-2-trichloromethylquinazolin-4(3H)-one (Compound 20)
- Structure : Similar to Compound 17 but lacks the chloro substituent.
- Activity : Demonstrates higher solubility in polar solvents due to reduced halogenation, suggesting that the target compound’s cyclohexyl group may balance hydrophobicity more effectively .
Amide-Containing Analogues
(i) 6-Azido-N-phenylhexanamide (Compound 2)
- Structure : A hexanamide chain with a phenyl group and an azido terminal.
- The phenyl group may confer π-π stacking interactions absent in the cyclohexyl variant .
(ii) N-Phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide (Compound 3)
- Structure : Incorporates a triazole ring with a trimethylsilyl group.
- Activity: The triazole moiety enhances metabolic stability compared to the tetrahydroquinazolinone core, but the bulky silyl group may hinder target binding .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothesized LogP | Notable Properties |
|---|---|---|---|---|---|
| This compound | Tetrahydroquinazolinone | Cyclohexyl, hexanamide chain | ~375.4* | ~3.2* | Balanced lipophilicity, flexible linker |
| 2-Methyl-6-nitroquinazolin-4(3H)-one (16) | Quinazolinone | Methyl, nitro | 205.2 | 1.8 | Antimicrobial potential |
| 4-Chloro-6-nitro-2-trichloromethylquinazoline (17) | Quinazoline | Chloro, nitro, trichloromethyl | 326.4 | 3.5 | High reactivity, potential toxicity |
| 6-Azido-N-phenylhexanamide (2) | Hexanamide | Phenyl, azido | 260.3 | 2.9 | Click chemistry compatibility |
*Estimated values based on structural analogs.
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a tetrahydroquinazolinone precursor with a cyclohexyl-hexanamide intermediate, similar to methods used for Compound 2 and related amides .
- Bioactivity Trends: Quinazolinones with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced antimicrobial activity but may suffer from pharmacokinetic limitations. The target compound’s cyclohexylamide chain could mitigate these issues by improving passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
